5-bromo-N-(tert-butyl)picolinamide 5-bromo-N-(tert-butyl)picolinamide
Brand Name: Vulcanchem
CAS No.: 647826-69-5
VCID: VC7990378
InChI: InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14)
SMILES: CC(C)(C)NC(=O)C1=NC=C(C=C1)Br
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol

5-bromo-N-(tert-butyl)picolinamide

CAS No.: 647826-69-5

Cat. No.: VC7990378

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(tert-butyl)picolinamide - 647826-69-5

Specification

CAS No. 647826-69-5
Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name 5-bromo-N-tert-butylpyridine-2-carboxamide
Standard InChI InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14)
Standard InChI Key CSHMSFDZSULBAW-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=NC=C(C=C1)Br
Canonical SMILES CC(C)(C)NC(=O)C1=NC=C(C=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characterization

5-Bromo-N-(tert-butyl)picolinamide belongs to the picolinamide family, a subclass of pyridine derivatives. Its IUPAC name is 5-bromo-N-(tert-butyl)pyridine-2-carboxamide, reflecting the bromine substituent at the 5-position of the pyridine ring and the tert-butyl group attached to the amide nitrogen. The molecular structure is defined by the following key features:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom.

  • Bromine atom: Positioned at the 5th carbon, enabling participation in halogen-bonding interactions and cross-coupling reactions.

  • tert-Butyl amide: A bulky substituent that enhances steric hindrance and influences solubility and metabolic stability .

The compound’s SMILES notation is CC(C)(C)NC(=O)C1=NC=C(C=C1)Br\text{CC(C)(C)NC(=O)C1=NC=C(C=C1)Br}, and its InChIKey is MFCD17259445 . A comparative analysis with structurally similar compounds, such as 5-bromo-N-(tert-butyl)-3-methylpicolinamide (CAS 156072-91-2), highlights the impact of additional methyl groups on molecular weight (271.15 g/mol) and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number647826-69-5
Molecular FormulaC10H13BrN2O\text{C}_{10}\text{H}_{13}\text{BrN}_2\text{O}
Molecular Weight257.13 g/mol
Purity97%
Storage Conditions2–8°C

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-N-(tert-butyl)picolinamide typically involves sequential functionalization of the pyridine ring. A common route includes:

  • Picolinic acid bromination: Introduction of bromine at the 5-position using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS}.

  • Amide formation: Reaction with tert-butylamine in the presence of coupling agents such as HATU or EDCI to form the tert-butyl amide bond.

This method aligns with strategies used for analogous compounds, such as 5-bromo-N-(4-methoxybenzyl)picolinamide (CAS 951885-02-2), where amidation is critical for introducing nitrogen-based substituents .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 5-position.

  • Steric hindrance: The tert-butyl group may slow reaction rates during amidation, necessitating elevated temperatures or prolonged reaction times.

Physical and Chemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
AppearanceSolid (white to off-white)
SolubilityLikely soluble in DMSO/DMF
StabilityStable at 2–8°C

Spectroscopic Data

While experimental spectra are unavailable, computational predictions suggest:

  • IR: Strong absorption bands at ~1650 cm1^{-1} (amide C=O stretch) and ~600 cm1^{-1} (C-Br stretch).

  • NMR: Expected signals include a singlet for the tert-butyl protons (~1.4 ppm) and aromatic protons in the 7–8 ppm range .

Applications and Research Findings

Pharmaceutical Intermediates

The bromine atom positions this compound as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures common in drug candidates. For example, similar bromopicolinamides are used in kinase inhibitor development .

Material Science

The tert-butyl group enhances thermal stability, making the compound a candidate for ligand design in coordination chemistry. Its bulky structure could stabilize metal complexes in catalytic systems.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureApplication
5-Bromo-N-(tert-butyl)picolinamideC10H13BrN2O\text{C}_{10}\text{H}_{13}\text{BrN}_2\text{O}Bromine at 5-positionCross-coupling reactions
5-Bromo-N-(4-methoxybenzyl)picolinamideC14H13BrN2O2\text{C}_{14}\text{H}_{13}\text{BrN}_2\text{O}_2Methoxybenzyl groupDrug discovery intermediates
5-Bromo-N-tert-butylfuran-2-carboxamideC9H12BrNO2\text{C}_9\text{H}_{12}\text{BrNO}_2Furan ringAgrochemical research

The tert-butyl variant’s steric bulk contrasts with the methoxybenzyl group’s electron-donating effects, influencing reactivity in amidation and coupling reactions .

Future Research Directions

  • Synthetic Methodology: Develop catalysts for regioselective bromination and amidation.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Computational Modeling: Predict metabolic pathways and toxicity profiles using QSAR models.

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